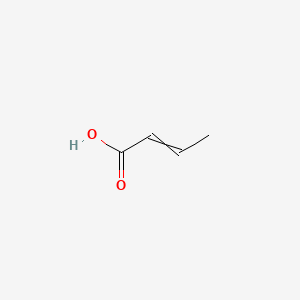

2-Butenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Butenoic acid is a natural product found in Vitis vinifera and Daucus carota with data available.

Applications De Recherche Scientifique

Organic Synthesis

Chemical Reactions

2-Butenoic acid is utilized as a key intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Diels-Alder Reactions : The compound can act as a diene in Diels-Alder cycloaddition reactions, leading to the formation of complex cyclic structures.

- Michael Additions : It serves as a Michael acceptor due to the presence of the conjugated double bond, facilitating the formation of carbon-carbon bonds with nucleophiles.

- Formation of Esters : this compound can be esterified to produce various esters that have applications in flavoring and fragrance industries .

Larvicidal Activity

Recent studies have highlighted the potential of derivatives of this compound as effective larvicides. For instance, n-octyl 4-mercapto-2-butenoate was found to be significantly more effective than other tested compounds against Aedes albopictus, a mosquito species known for transmitting diseases like dengue and Zika virus. The effectiveness was attributed to its hydrophobic alkyl chain, which enhances its ability to spread on water surfaces and interfere with larval respiration .

Table 1: Larvicidal Activity of Compounds Derived from this compound

| Compound | LC50 (ppm) | Relative Potency (RP) |

|---|---|---|

| n-Octyl 4-mercapto-2-butenoate | 68.92 | 0.026 |

| Ethyl 4-mercaptobut-2-enoate | 260.51 | 0.007 |

| Menthyl 4-mercaptobut-2-enoate | 13.27 | 0.136 |

| Cypermethrin | 1.81 | 1 |

Safety Assessments

The safety profile of this compound has been extensively evaluated in various studies, particularly concerning its genotoxicity and environmental impact. According to assessments conducted by the Research Institute for Fragrance Materials (RIFM), this compound does not present significant concerns regarding genotoxicity or reproductive toxicity at current exposure levels .

Key Findings from Safety Assessments

- Genotoxicity : Evaluated using the Ames test, results indicated that this compound is not mutagenic.

- Repeated Dose Toxicity : No observed adverse effect levels (NOAEL) were established, suggesting low toxicity under typical exposure conditions.

- Environmental Impact : The compound was not classified as persistent, bioaccumulative, or toxic (PBT) under IFRA standards, indicating a favorable environmental profile .

Analyse Des Réactions Chimiques

Hydrogenation and Reduction

2-Butenoic acid undergoes catalytic hydrogenation to form saturated butyric acid (CH₃CH₂CH₂COOH). This reaction typically employs hydrogen gas in the presence of palladium or platinum catalysts . Zinc and sulfuric acid also reduce the double bond, yielding butyric acid .

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| CH₃CH=CHCOOH + H₂ | Pd/Pt catalyst, room temperature | CH₃CH₂CH₂COOH | |

| CH₃CH=CHCOOH + Zn/H₂SO₄ | Aqueous acidic medium | CH₃CH₂CH₂COOH |

Halogenation Reactions

Halogens (Cl₂, Br₂) add across the double bond to form dihalogenated derivatives. For example:

Example Reaction:

CH₃CH=CHCOOH+Br2→CH₃CHBrCHBrCOOH

Oxidation Reactions

Oxidation with alkaline potassium permanganate (KMnO₄) generates 2,3-dihydroxybutyric acid, involving hydroxylation of the double bond :

CH₃CH=CHCOOHKMnO4,OH−CH₃CH(OH)CH(OH)COOH

Esterification

This compound reacts with alcohols in the presence of sulfuric acid to form crotonate esters :

CH₃CH=CHCOOH+ROHH2SO4CH₃CH=CHCOOR+H2O

Isomerization

The cis-isomer (Z-2-butenoic acid) thermally isomerizes to the trans-form (E-2-butenoic acid) at 180°C :

(Z)-CH₃CH=CHCOOHΔ(E)-CH₃CH=CHCOOH

Copolymerization

trans-2-Butenoic acid participates in free-radical copolymerization with vinyl monomers (e.g., acrylic acid) under γ-irradiation, forming hydrogels used in controlled drug delivery .

Reaction with Ammonia

In the presence of mercury(II) acetate, this compound reacts with ammonia to synthesize DL-threonine, a proteinogenic amino acid :

CH₃CH=CHCOOH+NH3Hg(OAc)2DL-threonine

Hypochlorous Acid Addition

Reaction with hypochlorous acid (HOCl) produces 2-chloro-3-hydroxybutyric acid, which can undergo further transformations :

CH₃CH=CHCOOH+HOCl→CH₃CHClCH(OH)COOH

Key Research Findings

Propriétés

Numéro CAS |

113192-18-0 |

|---|---|

Formule moléculaire |

C4H6O2 |

Poids moléculaire |

86.09 g/mol |

Nom IUPAC |

but-2-enoic acid |

InChI |

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6) |

Clé InChI |

LDHQCZJRKDOVOX-UHFFFAOYSA-N |

SMILES canonique |

CC=CC(=O)O |

Numéros CAS associés |

26007-90-9 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.